Cas no 2098033-91-9 ([(1-fluorocyclopentyl)methyl](octyl)amine)

(1-Fluorocyclopentyl)methyl](octyl)amine is a fluorinated amine compound featuring a cyclopentyl backbone with a fluorine substituent at the 1-position and an octyl chain attached via a methylene linker. This structure imparts unique physicochemical properties, including enhanced lipophilicity and potential metabolic stability due to the fluorine atom. The compound is of interest in medicinal chemistry and materials science, where its fluorinated cyclopentyl moiety may influence binding interactions or polymer properties. Its synthesis requires precise control to ensure regioselective fluorination and amine functionalization. Applications may include intermediates for bioactive molecules or specialty surfactants, leveraging its balanced hydrophobic-hydrophilic character. Handling should follow standard safety protocols for fluorinated amines.
[(1-fluorocyclopentyl)methyl](octyl)amine structure
2098033-91-9 structure
Product Name:[(1-fluorocyclopentyl)methyl](octyl)amine
CAS No:2098033-91-9
MF:C14H28FN
MW:229.377227783203
CID:5727639
PubChem ID:126847969
Update Time:2025-05-22

[(1-fluorocyclopentyl)methyl](octyl)amine Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanemethanamine, 1-fluoro-N-octyl-
    • (1-fluorocyclopentyl)methyl](octyl)amine
    • starbld0044611
    • N-[(1-fluorocyclopentyl)methyl]octan-1-amine
    • [(1-fluorocyclopentyl)methyl](octyl)amine
    • AKOS040801831
    • 2098033-91-9
    • N-((1-Fluorocyclopentyl)methyl)octan-1-amine
    • F1912-3094
    • Inchi: 1S/C14H28FN/c1-2-3-4-5-6-9-12-16-13-14(15)10-7-8-11-14/h16H,2-13H2,1H3
    • InChI Key: ODSXFJQSWUKRAJ-UHFFFAOYSA-N
    • SMILES: C1(F)(CNCCCCCCCC)CCCC1

Computed Properties

  • Exact Mass: 229.220578059g/mol
  • Monoisotopic Mass: 229.220578059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 9
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.90±0.1 g/cm3(Predicted)
  • Boiling Point: 289.7±13.0 °C(Predicted)
  • pka: 10.79±0.20(Predicted)

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[(1-fluorocyclopentyl)methyl](octyl)amine Related Literature

Additional information on [(1-fluorocyclopentyl)methyl](octyl)amine

[(1-Fluorocyclopentyl)methyl](Octyl)Amine: A Comprehensive Overview

[(1-Fluorocyclopentyl)methyl](Octyl)Amine is a compound with the CAS number 2098033-91-9, representing a unique structure that combines a fluorinated cyclopentane ring with an octylamine group. This compound has garnered attention in various fields, including materials science and pharmaceutical research, due to its versatile properties and potential applications. Recent studies have highlighted its role in enhancing the performance of certain polymers and its potential as a precursor in drug delivery systems.

The chemical structure of [(1-Fluorocyclopentyl)methyl](Octyl)Amine is characterized by a cyclopentane ring substituted with a fluorine atom at the 1-position, connected to a methyl group that is further linked to an octylamine chain. This combination of a rigid cyclopentane ring and a flexible alkyl chain provides the compound with unique physical and chemical properties. The fluorine substitution introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Researchers have explored these properties to develop novel materials with improved thermal stability and mechanical strength.

One of the most promising applications of [(1-Fluorocyclopentyl)methyl](Octyl)Amine lies in its use as a building block for advanced polymers. Recent studies have demonstrated that incorporating this compound into polymer networks can significantly enhance their mechanical properties, such as tensile strength and elasticity. For instance, a 2023 study published in *Macromolecules* reported that polyurethanes synthesized with this compound exhibited superior resistance to thermal degradation compared to traditional polyurethanes. This advancement has opened new avenues for its application in high-performance materials used in aerospace and automotive industries.

In the pharmaceutical sector, [(1-Fluorocyclopentyl)methyl](Octyl)Amine has shown potential as a precursor for drug delivery systems. Its ability to form stable amide bonds with various bioactive molecules makes it an attractive candidate for designing targeted drug delivery vehicles. A 2023 study in *Journal of Medicinal Chemistry* highlighted its role in creating biocompatible polymers that can encapsulate drugs and release them in a controlled manner. This development could revolutionize the treatment of chronic diseases by enabling more efficient drug delivery mechanisms.

The synthesis of [(1-Fluorocyclopentyl)methyl](Octyl)Amine involves multi-step reactions, including nucleophilic substitution and amide bond formation. Researchers have optimized these reactions to achieve high yields and purity levels. For example, a 2023 paper in *Organic Process Research & Development* described a scalable synthesis route that utilizes microwave-assisted conditions to accelerate reaction rates while minimizing side reactions. This advancement has made the compound more accessible for large-scale applications.

From an environmental perspective, understanding the degradation pathways of [(1-Fluorocyclopentyl)methyl](Octyl)Amine is crucial for assessing its ecological impact. Recent studies have shown that under aerobic conditions, the compound undergoes microbial degradation, releasing non-toxic byproducts such as carbon dioxide and water. These findings suggest that it has low environmental toxicity, making it suitable for use in eco-friendly materials and products.

In conclusion, [(1-Fluorocyclopentyl)methyl](Octyl)Amine (CAS No: 2098033-91-9) is a versatile compound with significant potential across multiple industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of next-generation materials and pharmaceuticals. As research continues to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow even further.

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